

# An In-Depth Technical Guide to 2-Methyl-2-propyloxirane

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## Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

Cat. No.: B1604904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-2-propyloxirane**, a key chemical intermediate. The document details its chemical identifiers, physicochemical properties, synthesis methodologies, and characteristic reactions, with a focus on its potential applications in research and drug development.

## Chemical Identity and Properties

**2-Methyl-2-propyloxirane**, a disubstituted epoxide, is a valuable building block in organic synthesis. Its strained three-membered ring allows for a variety of stereospecific transformations, making it an attractive intermediate for the synthesis of complex molecules.

## Identifiers

A comprehensive list of identifiers for **2-Methyl-2-propyloxirane** is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	3657-41-8 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <a href="#">[1]</a>
IUPAC Name	2-Methyl-2-propyloxirane
Synonyms	1,2-Epoxy-2-methylpentane, 2-Methyl-1,2-epoxypentane, 2-Methyl-1-pentene oxide
InChI	InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
InChIKey	FFXMEOKFDOVSGT-UHFFFAOYSA-N
SMILES	CCCC1(C)CO1
PubChem CID	520806
DSSTox Substance ID	DTXSID30334461 <a href="#">[2]</a>

## Physicochemical Properties

The key physicochemical properties of **2-Methyl-2-propyloxirane** are summarized in the following table. These properties are crucial for its handling, purification, and use in chemical reactions.

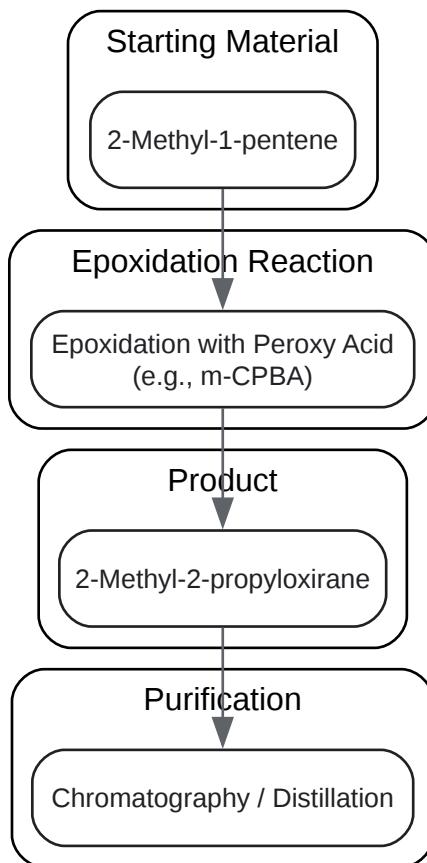
Property	Value
Molecular Weight	100.16 g/mol <a href="#">[3][4]</a>
Exact Mass	100.088815 g/mol <a href="#">[2]</a>
Topological Polar Surface Area	12.5 Å <sup>2</sup> <a href="#">[3]</a>
Complexity	70.6 <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	1 <a href="#">[2]</a>
Rotatable Bond Count	2 <a href="#">[2]</a>
XLogP3	1.4 <a href="#">[2]</a>

# Synthesis of 2-Methyl-2-propyloxirane

The synthesis of 2,2-disubstituted oxiranes like **2-Methyl-2-propyloxirane** can be achieved through several established methods. The most common and direct approach is the epoxidation of the corresponding alkene, 2-methyl-1-pentene. Chiral synthesis to obtain specific enantiomers is also a critical consideration for applications in drug development.[5][6]

## General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **2-Methyl-2-propyloxirane** from its alkene precursor.



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General synthesis workflow for **2-Methyl-2-propyloxirane**.

# Experimental Protocol: Epoxidation of 2-Methyl-1-pentene with m-CPBA

This protocol describes a representative method for the synthesis of **2-Methyl-2-propyloxirane**.

## Materials:

- 2-Methyl-1-pentene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

## Procedure:

- In a round-bottom flask, dissolve 2-methyl-1-pentene (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Methyl-2-propyloxirane**.

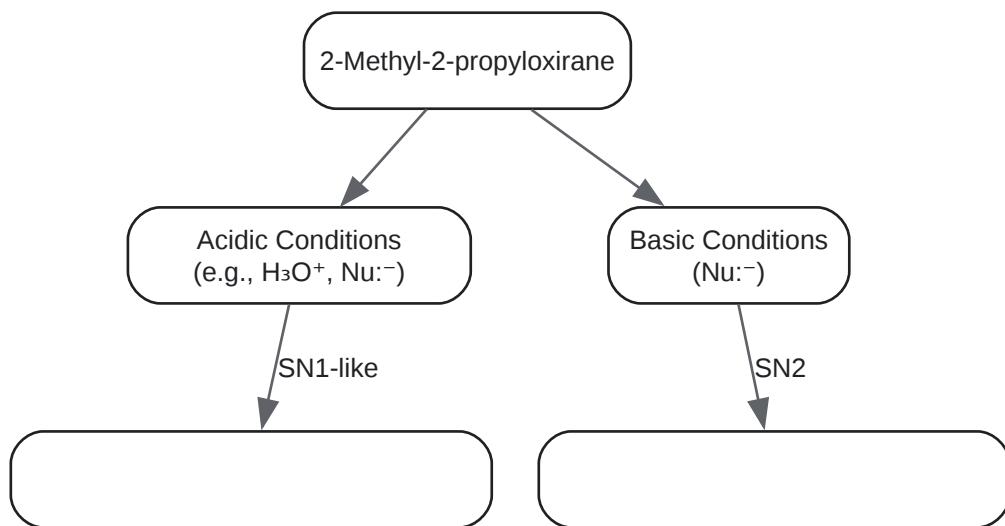
Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.<sup>[7]</sup> Reactions should be carried out in a well-ventilated fume hood.

## Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the oxirane ring in **2-Methyl-2-propyloxirane** makes it susceptible to nucleophilic ring-opening reactions. The regioselectivity of this opening is dependent on the reaction conditions (acidic or basic).

## Nucleophilic Ring-Opening Mechanisms

The following diagram illustrates the regioselectivity of nucleophilic attack on **2-Methyl-2-propyloxirane** under acidic and basic conditions.



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Regioselectivity of nucleophilic ring-opening.

- Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom due to the greater stabilization of the partial positive charge.
- Under basic conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.

## Applications in Drug Development and Research

While specific, large-scale applications of **2-Methyl-2-propyloxirane** in marketed drugs are not widely documented, its structural motif is of significant interest in medicinal chemistry and drug discovery.

- Chiral Building Block: As a chiral epoxide, it can serve as a precursor for the synthesis of enantiomerically pure molecules.<sup>[5][6]</sup> The stereospecific ring-opening allows for the introduction of two new functional groups with defined stereochemistry, which is crucial for the biological activity of many drugs.
- Scaffold for Novel Compounds: The oxirane ring can be opened with a variety of nucleophiles to generate a diverse library of compounds for biological screening. This allows

for the exploration of new chemical space in the search for novel therapeutic agents.

- Intermediate in Complex Synthesis: **2-Methyl-2-propyloxirane** can be a key intermediate in the multi-step synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the strategic introduction of key functionalities.

In conclusion, **2-Methyl-2-propyloxirane** is a versatile chemical intermediate with significant potential in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for researchers and scientists, particularly in the field of drug development where the precise control of stereochemistry is paramount.

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